Dasatinib-13C415N2
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Overview
Description
Dasatinib-13C415N2 is a labeled variant of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia . This compound is designed for use in research to track the metabolic pathways and pharmacokinetics of dasatinib in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib-13C415N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the dasatinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Key steps include the formation of the thiazole ring and the coupling of the pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Dasatinib-13C415N2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the pyrimidine moiety.
Reduction: Typically involves the reduction of nitro groups to amines.
Substitution: Commonly occurs at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of dasatinib, which can be used to study the structure-activity relationship and improve the efficacy of the drug .
Scientific Research Applications
Dasatinib-13C415N2 is extensively used in scientific research, particularly in the following fields:
Chemistry: To study the metabolic pathways and degradation products of dasatinib.
Biology: To investigate the interaction of dasatinib with cellular proteins and its effect on cell signaling pathways.
Medicine: To develop new therapeutic strategies for leukemia and other cancers by understanding the pharmacokinetics and pharmacodynamics of dasatinib.
Industry: To improve the production processes and quality control of dasatinib and its derivatives .
Mechanism of Action
Dasatinib-13C415N2 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT . The inhibition of these kinases disrupts various signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells. The labeled compound allows researchers to track its distribution and interaction with molecular targets in vivo .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used for similar indications.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a different safety profile.
Bosutinib: A tyrosine kinase inhibitor that targets similar kinases but has a distinct chemical structure
Uniqueness
Dasatinib-13C415N2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This feature is particularly valuable in research settings where precise tracking of the compound is required .
Properties
CAS No. |
1107614-42-5 |
---|---|
Molecular Formula |
C22H26ClN7O2S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl(4,5,6-13C3)pyrimidin-4-yl](15N)amino]-(213C,315N)1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i12+1,18+1,19+1,22+1,24+1,27+1 |
InChI Key |
ZBNZXTGUTAYRHI-BHANDXIXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=C[15N]=[13C](S2)[15NH][13C]3=[13CH][13C](=NC(=N3)C)N4CCN(CC4)CCO |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Origin of Product |
United States |
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